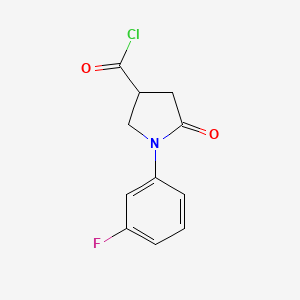

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c12-11(16)7-4-10(15)14(6-7)9-3-1-2-8(13)5-9/h1-3,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOXDWLCODITIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206200 | |

| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-44-5 | |

| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride typically follows a multi-step process:

Pyrrolidine ring formation : The core pyrrolidine structure is often constructed via classical methods such as 1,3-dipolar cycloaddition reactions, where a 1,3-dipole (e.g., azomethine ylide) reacts with a dipolarophile (e.g., an olefin). This method provides regio- and stereoselectivity essential for the desired pyrrolidine configuration.

Introduction of the 3-fluorophenyl substituent : This aromatic substitution is generally introduced through nucleophilic substitution or coupling reactions involving fluorinated benzyl or phenyl derivatives. For example, 3-fluorobenzyl moieties have been incorporated via reactions with intermediates bearing suitable leaving groups or by amide bond formation with 3-fluorophenyl amines.

Formation of the 5-oxo group and acyl chloride functionality : The 5-oxo group corresponds to a ketone or lactam carbonyl within the pyrrolidine ring, often introduced or revealed through oxidation or selective functional group manipulation. The acyl chloride group is typically prepared by converting the corresponding carboxylic acid or ester precursor into the acid chloride using reagents such as oxalyl chloride or thionyl chloride. Oxalyl chloride has been reported as a preferred reagent for this transformation in related pyrrolidine carboxamide derivatives, yielding the acid chloride efficiently.

Detailed Preparation Steps

The following outlines a representative preparation pathway based on literature and patent disclosures:

Research Findings and Analysis

Oxalyl chloride method superiority : Studies indicate that oxalyl chloride is the most suitable reagent for converting pyrrolidine carboxylic acids to their corresponding acyl chlorides, especially for aniline-containing derivatives, providing high yields and cleaner reactions compared to other reagents.

Workup and purification : The reaction mixtures are commonly diluted with dichloromethane or ethyl acetate and carefully quenched with saturated sodium bicarbonate solution to neutralize excess acid chloride and remove acidic by-products. Organic layers are separated, washed, dried, and concentrated to isolate the product.

NMR characterization : Proton NMR data typically show characteristic signals corresponding to the pyrrolidine ring protons and aromatic fluorophenyl protons, confirming the structure and purity of the synthesized compound.

Summary Table of Key Preparation Parameters

This detailed analysis integrates data from patents and peer-reviewed research, providing a comprehensive overview of the preparation methods for 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride. The synthesis relies on classical heterocyclic chemistry combined with modern coupling and acylation techniques to achieve the desired compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential in developing new pharmaceuticals, particularly in the context of:

- Antimicrobial Agents : Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties. The fluorine atom may enhance the lipophilicity and metabolic stability of the resulting drugs, making them more effective against resistant strains of bacteria .

- Anticancer Compounds : Research has focused on synthesizing analogs of this compound to explore their efficacy as anticancer agents. The structural modifications can lead to enhanced activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its reactive carbonyl chloride group allows for:

- Acylation Reactions : It can be used to modify amines and alcohols, leading to the formation of more complex molecules that are essential in drug development.

- Formation of Thiourea Derivatives : The reaction with thioureas can yield compounds with potential biological activity, which are being explored for their therapeutic effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding:

- Mechanism of Action : By simulating interactions with target proteins, researchers can elucidate how modifications to the compound might enhance or reduce its biological activity.

- Lead Compound Identification : Through these computational methods, potential lead candidates for drug development can be identified based on their predicted efficacy and safety profiles .

Case Study 1: Antibacterial Activity

A study published in 2016 evaluated the antibacterial properties of synthesized derivatives of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride. The results demonstrated that certain derivatives exhibited significant inhibition against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship indicated that modifications at the fluorophenyl position could enhance antibacterial potency while minimizing toxicity .

Case Study 2: Anticancer Properties

In another research effort, a series of compounds derived from 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride were tested against various cancer cell lines, including breast and lung cancer models. Results showed promising cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations. Further investigation into the apoptotic pathways revealed that these compounds induced programmed cell death through caspase activation .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the carbonyl chloride group can participate in covalent bonding with nucleophilic residues in the target protein. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the phenyl ring and pyrrolidine backbone significantly alter reactivity, stability, and applications. Key analogs include:

Table 1: Structural and Substituent Comparison

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group in the target compound exerts a stronger electron-withdrawing effect (via inductive withdrawal) compared to chlorine in analogs like Compound 16 and the 3-chloro-4-methylphenyl derivative . This enhances the electrophilicity of the carbonyl chloride, accelerating nucleophilic substitution reactions.

Steric Considerations :

Spectroscopic and Analytical Data

- HRMS and NMR Insights: Compound 16 (5-chloro-2-hydroxyphenyl analog) exhibits HRMS m/z 423.0619 [M+H]⁺ and distinct ¹³C-NMR signals (e.g., 172.3 ppm for carbonyl groups) . The target compound’s fluorine substituent would likely shift NMR signals upfield compared to chlorine due to differences in electronegativity. Trifluoromethyl groups (e.g., in ’s pyrazole derivative) cause pronounced deshielding in ¹⁹F-NMR, but such effects are absent in the monofluorinated target compound .

Biological Activity

Overview

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride, with the CAS number 1105195-44-5, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 241.64 g/mol. This compound features a pyrrolidine ring, which is often associated with various pharmacological properties.

The biological activity of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is largely attributed to its structural components. The presence of the fluorophenyl group may enhance lipophilicity and improve binding affinity to biological targets, such as enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, although specific targets remain to be fully elucidated.

Pharmacological Properties

Research indicates that compounds similar to 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.

- Antitumor Effects : Initial studies suggest potential cytotoxicity against cancer cell lines.

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory responses.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those structurally related to 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analyses revealed increased annexin V positivity, indicating early apoptotic events.

- Enzyme Inhibition Studies : A series of enzyme assays highlighted the potential of this compound as a selective inhibitor for certain proteases. The IC values ranged from 20 to 50 µM, showing promise for further development as a therapeutic agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(3-fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride?

- Methodological Answer : Synthesis optimization requires careful selection of fluorinated precursors (e.g., 3-fluorobenzenesulfonyl chloride derivatives ) and reaction conditions. Key steps include:

- Precursor Activation : Use of sulfonyl chlorides or carbonylating agents to functionalize the pyrrolidine ring .

- Temperature Control : Reactions often proceed at 0–5°C to minimize side reactions, such as hydrolysis of the carbonyl chloride group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from dichloromethane/hexane mixtures improves yield and purity .

Q. How is the structural integrity of 1-(3-fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Analysis : identifies fluorophenyl substituents (δ ≈ -110 to -120 ppm for meta-fluorine) .

- HPLC-MS : Confirm molecular ion peaks ([M+H] ~ 270–280 m/z) and purity (>95%) .

- IR Spectroscopy : Detect carbonyl chloride stretch (~1800 cm) and pyrrolidine ring vibrations (~1650 cm) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Keep at -20°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis of the carbonyl chloride .

- Decomposition Risks : Exposure to moisture or ambient temperatures (>25°C) leads to hydrolysis, forming carboxylic acid derivatives . Monitor via periodic HPLC analysis.

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring impact reactivity and biological activity?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve enantiomers . Computational modeling (DFT or MD simulations) predicts steric hindrance effects on acylating activity .

- Biological Relevance : Enantiomers may show differential binding to serine hydrolases or proteases in antimicrobial assays .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Reaction Mechanism : The carbonyl chloride acts as an electrophile, reacting with amines/alcohols via a two-step process:

Nucleophilic Attack : Formation of a tetrahedral intermediate.

Chloride Departure : Rate influenced by solvent polarity (e.g., DMF accelerates reaction vs. THF) .

- Kinetic Studies : Conduct stopped-flow UV-Vis spectroscopy to measure rate constants under varying pH and temperature .

Q. How can researchers design derivatives to enhance antimicrobial activity while minimizing cytotoxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the fluorophenyl group with electron-withdrawing substituents (e.g., nitro groups) to improve membrane permeability .

- Cytotoxicity Screening : Use A549 lung cell lines and compare IC values against MIC (Minimum Inhibitory Concentration) in bacterial assays .

- Data Contradiction : Some derivatives show potent activity against Gram-positive pathogens but higher cytotoxicity. Balance lipophilicity (logP 1.5–2.5) for optimal efficacy .

Q. What strategies resolve contradictions in reported synthetic yields (40–75%)?

- Methodological Answer :

- Variable Identification : Assess purity of starting materials (e.g., 3-fluorophenyl precursors) via GC-MS .

- Reaction Monitoring : Use in-situ FTIR to detect intermediate formation and optimize reaction time .

- Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) and catalyst loading (e.g., 1–5 mol% DMAP) .

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated for industrial research?

- Methodological Answer :

- Process Safety : Use jacketed reactors with controlled cooling (-10°C) during acyl chloride formation .

- Workflow Design : Implement continuous-flow systems to reduce hazardous intermediate accumulation .

- Waste Management : Neutralize excess thionyl chloride (SOCl) with cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.